molecular formula C15H11N3O2 B2366584 4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide CAS No. 16015-58-0

4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide

Cat. No. B2366584
CAS RN: 16015-58-0
M. Wt: 265.272
InChI Key: VDJHBHYUQGBJQU-UHFFFAOYSA-N
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Description

“4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide” is a chemical compound with the molecular formula C15H11N3O2 . It is available for purchase from several chemical suppliers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7N3O2/c10-8(13)7-5-3-1-2-4-6(5)9(14)12-11-7/h1-4H,(H2,10,13)(H,12,14) .

Scientific Research Applications

COX-2 Inhibition

4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide: and its analogs have been investigated for their COX-2 inhibitory activity. COX-2 (cyclooxygenase-2) is an enzyme involved in inflammation and pain. These compounds were synthesized and evaluated for their potential as anti-inflammatory agents. Notably, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM . This finding suggests their potential use in managing inflammatory conditions.

Anticancer Activity

While not directly studied for anticancer effects, related quinazolinone derivatives have shown promise as topoisomerase II alpha inhibitors . Further investigations into the antiproliferative properties of 4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide could reveal its potential in cancer therapy.

Antiviral Properties

Compounds containing similar ring systems have demonstrated antiviral activity. For instance, acyclic analogs of pyrrolo [2,3-d]pyrimidine, which share structural features with our compound, exhibited antiviral effects against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1) . Exploring the antiviral potential of 4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide may yield valuable insights.

Other Biological Activities

The quinazolinone ring system has been associated with various biological activities. While not directly studied for these effects, it’s worth noting that related compounds have shown fungicidal, insecticidal, acaricidal, and anticonvulsant properties . Investigating these aspects could uncover additional applications.

Future Directions

The future directions or applications of this compound are not clear from the information I found. It may be used in proteomics research .

properties

IUPAC Name

4-oxo-3-phenylphthalazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c16-14(19)13-11-8-4-5-9-12(11)15(20)18(17-13)10-6-2-1-3-7-10/h1-9H,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJHBHYUQGBJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide

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